molecular formula C6H3ClN2 B057802 2-Chloro-4-cyanopyridine CAS No. 33252-30-1

2-Chloro-4-cyanopyridine

Cat. No. B057802
CAS RN: 33252-30-1
M. Wt: 138.55 g/mol
InChI Key: QRXBTPFMCTXCRD-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Chloro-4-cyanopyridine is a compound involved in various synthesis processes and chemical reactions. The synthesis of 2-chloro-4-cyanopyridine derivatives has been explored through different chemical pathways. For instance, an unexpected synthesis pathway resulted in 3-chloro-4-cyanopyridine when 4-cyanopyridine N-oxide reacted with phosphorus oxychloride/phosphorus pentachloride, highlighting the complexity and variability of synthesizing chloro-cyanopyridine derivatives (Rokach & Girard, 1978). Moreover, green synthesis approaches have been developed, indicating a shift towards more sustainable chemical processes (Li Shu-jing, 2013).

Molecular Structure Analysis The molecular structure of 2-chloro-4-cyanopyridine derivatives is critical for understanding their reactivity and properties. Crystallographic studies provide insights into the spatial arrangement of atoms within these molecules, elucidating their structural characteristics. For example, the synthesis, X-ray structures, and magnetic properties of linear chain 4-cyanopyridine compounds have been extensively studied, offering a glimpse into the intricate arrangements and interactions at the molecular level (Wanru Zhang et al., 1997).

Chemical Reactions and Properties 2-Chloro-4-cyanopyridine undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. Nucleophilic substitution reactions are prevalent, where the chlorine atom in 2-chloro-3-cyanopyridines is replaced by different nucleophiles to yield various aminopyridines, showcasing the compound's reactivity and potential for generating diverse chemical structures (Z. A. Bomika et al., 1976).

Physical Properties Analysis The physical properties of 2-chloro-4-cyanopyridine derivatives, such as solubility, melting point, and boiling point, are essential for their application in various fields of chemistry. These properties depend on the molecular structure and substituents present in the compound. Understanding these physical characteristics is crucial for optimizing conditions in synthetic pathways and applications (H. M. Manohara et al., 2019).

Chemical Properties Analysis The chemical properties of 2-chloro-4-cyanopyridine, including reactivity, stability, and interactions with other compounds, are influenced by its functional groups and molecular structure. Studies focusing on the synthesis, optical, and electrochemical properties of cyanopyridine derivatives have shed light on the potential applications of these compounds in optoelectronic materials, highlighting their significance in materials science and technology (H. M. Manohara et al., 2019).

Scientific Research Applications

  • Nucleophilic Substitution Reactions :

    • 2-Chloro-3-cyanopyridines are effectively replaced by primary and secondary aliphatic amines and heterocyclic amines to yield 2-aminopyridines. They also react with hydrazine hydrate and sodium azide to give hydrazinopyridines, pyridopyrazoles, azidopyridines, and pyridotetrazoles (Bomika et al., 1976).
  • Synthesis of Chloro-Cyanopyridine :

    • An efficient synthesis of 3-chloro-4-cyanopyridine is achieved through the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride. This process contradicts expectations of chlorination in the 2-position, suggesting novel mechanistic pathways (Rokach & Girard, 1978).
  • Regioselective Reactions with Alcohols :

    • 2-Chloro-6-cyanopyridine's reaction with aliphatic mono- and di-alcohols yields different products depending on the conditions. The product distribution is suggested to be determined by the stability of an imidate anion intermediate (Elman, 1985).
  • Ruthenium(II) Complexes Synthesis :

    • Heteroleptic and homoleptic ruthenium(II) complexes of 4'-cyano-2,2':6',2' '-terpyridine are synthesized. The cyano group's introduction significantly alters the photophysical, redox properties, and excited-state lifetime of these complexes (Wang et al., 2005).
  • Biological Conversion to 2-Chloronicotinic Acid :

    • A strain of Rhodococcus erythropolis ZJB-09149 converts 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, a key precursor in synthesizing pesticides and medicines. This biotransformation is mediated by nitrile hydratase and amidase expressed in the organism (Jin et al., 2011).
  • Nucleophilic Replacements in Pyridinium Salts :

    • 1-Alkyl-4-cyanopyridinium salts undergo nucleophilic replacement by hydrazine or aliphatic amines. During the quaternisation of 2-chloro-4-cyanopyridine with methyl iodide, a halogen exchange occurs (Landquist, 1976).
  • Organic Catalytic Reactions :

    • The hydrolysis of 2-cyanopyridine in the presence of nickel or copper oxide yields chelate compounds, demonstrating its utility in catalysis. This contrasts with 3- or 4-cyanopyridine, which only affords free amide (Sakai et al., 1967).

Safety And Hazards

2-Chloro-4-cyanopyridine is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of causing genetic defects .

properties

IUPAC Name

2-chloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBTPFMCTXCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340938
Record name 2-Chloro-4-cyanopyridine
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Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-cyanopyridine

CAS RN

33252-30-1
Record name 2-Chloro-4-cyanopyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-pyridinecarbonitrile
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Record name 2-Chloro-4-cyanopyridine
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Record name 2-Chloro-4-pyridinecarbonitrile
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Synthesis routes and methods I

Procedure details

4-cyanopyridine-N-oxide (10.0 g) was added to phosphorus oxychloride (85 mL) and heated to 110° C. for 2.5 h. The mixture was cooled to room temperature and the excess phosphorus oxychloride removed under reduced pressure. The residue was dissolved in water and made basic with concentrated ammonia. The product was extracted into methylene chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Column chromatography on silica gel (100 mL) using methylene chloride as eluent to give 7.19 g of the title compound: 1H NMR (CDCl3) δ 7.48, 7.6, 8.6.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-cyanopyridine N-oxide (30 g, 0.25 mol), phosphorous oxychloride (96 ml, 0.35 mol) and phosphorous pentachloride (72 g, 0.38 mol) was refluxed at 120°-130° C. for 6 hours and then stirred at room temperature for 12 hours. The reaction mixture was slowly poured into a mixture of ice/Na2CO3 /K2CO3 and was extracted with chloroform (4×250 ml). The solvent was removed in vacuo and the residue was purified by column chromatography on silica eluting with 50% ether/hexanes to afford 8.4 g (24%) of 2-chloro-4-cyanopyridine, m.p. 69.5°-70.5° C. and 10.5 g (30%) of 3-chloro-4-cyanopyridine, m.p. 71.5°-72° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
[Compound]
Name
ice Na2CO3 K2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
DS Zinad, A Mahal, A Al-Amiery - Organic Preparations and …, 2020 - Taylor & Francis
… In summary, we have prepared novel substituted imidazo-aminopyridinyl derivatives from 2-chloro-4-cyanopyridine. It is our hope that the newly synthesized compounds will contribute …
Number of citations: 11 www.tandfonline.com
W SINSIRI - 2004 - thesis.swu.ac.th
… In 2001, Miroslav and co-workers reported that 2-chloro-4—cyanopyridine 69 reacted with sulfide ion to yield 2—alkylthio-4-cyanopyridine 70. Treatment of the sulfide 70 with ethanolic …
Number of citations: 0 thesis.swu.ac.th
LF Frey, K Marcantonio, DE Frantz, JA Murry… - Tetrahedron …, 2001 - Elsevier
… Interestingly, we found that heating 4-cyanopyridine N-oxide with POCl 3 , 1i either neat or in ACN, gave the 2-chloro-4-cyanopyridine 9 as the predominant product (10:1 mixture of …
Number of citations: 33 www.sciencedirect.com
XY Zhu, JS Gong, H Li, ZM Lu, ZM Zhou, JS Shi… - Journal of Molecular …, 2013 - Elsevier
… The enzyme was highly specific toward aromatic nitriles such as 3-cyanopyridine, 4-cyanopyridine, and 2-chloro-4-cyanopyridine. It was classified as aromatic nitrilase. The nitrilase …
Number of citations: 22 www.sciencedirect.com
JK Landquist - Journal of the Chemical Society, Perkin Transactions 1, 1976 - pubs.rsc.org
… Halogen exchange occurs during the quaternisation of 2chloro-4-cyanopyridine with methyl … When 2-chloro-4-cyanopyridine was treated with 1 equiv. of methyl iodide in acetonitrile it …
Number of citations: 7 pubs.rsc.org
J Chen, ZA Huang, Y Hua, H Zhang, H **a - Organometallics, 2015 - ACS Publications
… Treatment of the osmium hydrido butenylcarbyne complex [OsH{≡CC(PPh 3 )═CH(Et)}(PPh 3 ) 2 Cl 2 ]BF 4 (1) with excess 2-chloro-4-cyanopyridine in the presence of H 2 O 2 …
Number of citations: 21 pubs.acs.org
M Miletin, M Dolezal, J Hartl, K Kralova, M Machacek - 1999 - sciforum.net
… Starting from 2-chloro-4-cyanopyridine, 2-alkylsulfanyl-4-cyanopyridines were synthesised as described previously [11]. Subsequent treatment with ethanolic sodium hydroxide solution …
Number of citations: 3 sciforum.net
JA Murry - Current Opinion in Drug Discovery & Development, 2003 - europepmc.org
… The pyridine aldehyde was prepared in three steps and 68% yield from 2-chloro-4-cyanopyridine. The tosylamide precursor to the N-acylimine was prepared in two steps and 93% yield …
Number of citations: 50 europepmc.org
MN Kopylovich, AM Kirillov, EA Tronova, M Haukka… - 2010 - Wiley Online Library
… However, if Ni(MeCOO) 2 ·4H 2 O is treated, in 2-butanone oxime solution at 70 C, with 2-chloro-4-cyanopyridine (for 2), 3-cyanopyridine (for 5) or 4-cyanopyridine (for 6), the neutral bis(…
CY Chang, HM Liu, TJ Chow - The Journal of Organic Chemistry, 2006 - ACS Publications
… ]pyridin-5-one, is achieved from 2-chloro-4-cyanopyridine 5 via seven steps in an overall 24% yield… of louisianin A from a readily available starting material 2-chloro-4-cyanopyridine (5). …
Number of citations: 10 pubs.acs.org

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